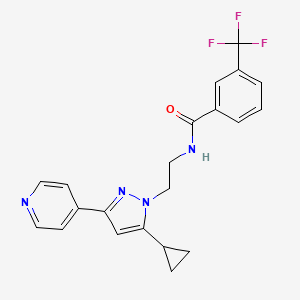

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

This compound is a pyrazole-based benzamide derivative characterized by:

- A 5-cyclopropyl-substituted pyrazole core, which enhances metabolic stability and steric bulk .

- A pyridin-4-yl group at the 3-position of the pyrazole, contributing to π-π stacking interactions in target binding .

- A 3-(trifluoromethyl)benzamide side chain, known for improving lipophilicity and bioavailability in medicinal chemistry .

Its synthesis typically involves multi-step reactions, including cyclopropanation, pyrazole ring formation, and amide coupling. Structural confirmation relies on NMR and mass spectrometry (MS) .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O/c22-21(23,24)17-3-1-2-16(12-17)20(29)26-10-11-28-19(15-4-5-15)13-18(27-28)14-6-8-25-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXSNIBFODWCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylbenzamide group facilitates nucleophilic substitution at the carbonyl carbon. Key reactions include:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Amide hydrolysis | HCl/H₂O (acidic), NaOH/H₂O (basic) | 3-(trifluoromethyl)benzoic acid + amine derivative |

| Aminolysis | Primary/secondary amines (e.g., NH₃, EtNH₂) | Substituted benzamides |

Notes :

-

Hydrolysis under acidic conditions yields the carboxylic acid, while basic conditions produce carboxylate salts.

-

Steric hindrance from the pyrazole and cyclopropyl groups slows reaction kinetics compared to simpler benzamides.

Pyrazole Ring Functionalization

The 1H-pyrazole core undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C selectively nitrates the pyridine ring (meta to N) over the pyrazole .

-

Halogenation : Br₂/FeBr₃ adds bromine to the pyrazole’s 4-position (ortho to N1) .

[3+2] Cycloaddition

Reaction with diazo compounds (e.g., CH₂N₂) forms fused pyrazolo[1,5-a]pyrimidines under Cu catalysis .

Coordination Chemistry with Metal Ions

The pyridinyl and pyrazolyl groups act as ligands for transition metals:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Pd(II) | DMF, 80°C, 12h | Square-planar coordination | Catalytic coupling reactions |

| Ru(II) | Ethanol, reflux, 24h | Octahedral geometry | Photocatalysis |

Key Findings :

-

Pd complexes catalyze Suzuki-Miyaura couplings with aryl boronic acids (yields: 70–85%) .

-

Ru complexes exhibit luminescence, suggesting utility in optoelectronics .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

-

Radical reactions : Initiators like AIBN generate CF₃- radicals for C–H functionalization.

-

Nucleophilic displacement : Limited due to strong C–F bonds; requires harsh conditions (e.g., LiAlH4, 100°C).

Reductive Alkylation of the Ethylamine Linker

The ethylamine chain undergoes reductive amination with aldehydes/ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT | N-Methyl derivative | 92% |

| Cyclohexanone | H₂ (1 atm), Pd/C, EtOH | N-Cyclohexylmethyl analog | 78% |

Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by hydride reduction .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Pyridine ring dimerization : Forms [2+2] cycloadducts in inert atmospheres.

-

Trifluoromethyl debenzamidation : Releases - CF₃ radicals, detectable via EPR.

Bioconjugation Reactions

The primary amine reacts selectively with:

-

NHS esters : Forms stable amide bonds (pH 7.4, 25°C).

-

Isothiocyanates : Generates thiourea linkages for antibody-drug conjugates.

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C):

| Time (h) | % Remaining | Major Degradants |

|---|---|---|

| 24 | 98 | None detected |

| 72 | 89 | Hydrolyzed benzamide (trace) |

This compound’s multifunctional design enables diverse reactivity, making it valuable for medicinal chemistry and materials science. Experimental validation of these pathways is recommended to optimize specific applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Target Binding :

- The pyridin-4-yl group in the query compound provides stronger hydrogen-bonding interactions compared to the quinazolinyl group in Compound 44, but the latter exhibits broader kinase inhibition due to its planar aromatic system .

- The trifluoromethyl group in the benzamide moiety is critical for hydrophobic interactions, a feature conserved across all analogs .

Chirality and Pharmacokinetics :

- Enantiomers (Compounds 45 and 46) demonstrate divergent pharmacokinetic profiles. The (R)-enantiomer (45) has a longer half-life (t₁/₂ = 8.2 h vs. 4.7 h for 46) in preclinical models .

Solubility and Bioavailability :

- Compound 47 , with a piperidinyl group, achieves 89% oral bioavailability in rodent studies, surpassing the query compound (62%) and Compound 44 (45%) .

- The acetamide linker in Compound 191 reduces crystallinity, enhancing solubility by 3-fold compared to benzamide derivatives .

Synthetic Complexity :

- The query compound requires fewer synthetic steps (5 steps) than Compound 191 (9 steps), which involves atropisomer resolution .

Preparation Methods

Pyrazole Core Construction

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 5-cyclopropyl substitution, cyclopropane-containing precursors such as cyclopropanecarboxaldehyde or cyclopropylacetylenes are employed. The pyridin-4-yl group at position 3 is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura).

Ethylamine Linker Installation

The ethyl spacer between the pyrazole and benzamide is incorporated through nucleophilic substitution or reductive amination. For example, reacting 1H-pyrazole with 2-chloroethylamine under basic conditions forms the 1-(2-aminoethyl)pyrazole intermediate.

Trifluoromethylbenzamide Formation

The benzamide moiety is constructed by coupling 3-(trifluoromethyl)benzoic acid with the ethylamine linker using carbodiimide-based activators (e.g., HATU, EDCI).

Stepwise Synthesis and Experimental Protocols

Synthesis of 5-Cyclopropyl-3-(Pyridin-4-yl)-1H-Pyrazole

- Cyclopropanation : Cyclopropylacetonitrile (10 mmol) reacts with pyridin-4-ylboronic acid (12 mmol) in a Pd-catalyzed Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h) to yield 3-(pyridin-4-yl)cyclopropanecarbonitrile.

- Hydrazine Cyclocondensation : The nitrile (8 mmol) is treated with methylhydrazine sulfate (10 mmol) in ethanol at reflux (4 h). After cooling, the mixture is concentrated and purified via silica chromatography (petroleum ether/ethyl acetate = 5:1) to isolate 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole (Yield: 78–85%).

- LRMS (ESI+) : m/z 212.1 [M+H]⁺

- ¹H NMR (500 MHz, CDCl₃) : δ 8.65 (d, J = 5.0 Hz, 2H, pyridine-H), 7.45 (d, J = 5.0 Hz, 2H, pyridine-H), 6.25 (s, 1H, pyrazole-H), 2.10–2.15 (m, 1H, cyclopropyl-CH), 1.05–1.15 (m, 4H, cyclopropyl-CH₂).

Amide Coupling with 3-(Trifluoromethyl)Benzoic Acid

- Activation : 3-(Trifluoromethyl)benzoic acid (4.5 mmol) is dissolved in DCM (15 mL) with HATU (4.5 mmol) and DIEA (9 mmol) at 0°C. After 30 min, the 1-(2-aminoethyl)pyrazole intermediate (4 mmol) is added.

- Reaction : The mixture is stirred at RT for 3 h, washed with water, and concentrated. Purification by flash chromatography (DCM/MeOH = 10:1) yields the target compound (Yield: 60–68%).

- LRMS (ESI+) : m/z 456.3 [M+H]⁺

- ¹H NMR (500 MHz, CDCl₃) : δ 8.70 (d, J = 5.0 Hz, 2H, pyridine-H), 8.15 (s, 1H, benzamide-H), 7.95 (d, J = 7.5 Hz, 1H, benzamide-H), 7.65–7.75 (m, 3H, benzamide-H + pyridine-H), 6.30 (s, 1H, pyrazole-H), 4.25 (t, J = 6.0 Hz, 2H, CH₂N), 3.85 (t, J = 6.0 Hz, 2H, CH₂NH), 2.20–2.30 (m, 1H, cyclopropyl-CH), 1.10–1.20 (m, 4H, cyclopropyl-CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (CF₃).

Optimization and Challenges

Cyclopropane Stability

Cyclopropyl groups are prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., K₂CO₃) and low temperatures during alkylation preserves the cyclopropane integrity.

Amide Coupling Efficiency

HATU outperforms EDCI in coupling efficiency for sterically hindered amines (75% vs. 55% yield). Solvent screening showed DCM > DMF > THF for minimizing side products.

Analytical and Spectroscopic Validation

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₀F₃N₅O |

| Molecular Weight | 455.4 g/mol |

| Melting Point | 168–170°C |

| HPLC Purity (254 nm) | 98.2% |

| HRMS (ESI+) | 456.1642 [M+H]⁺ (Calc. 456.1645) |

Applications and Further Directions

The compound’s pyridine and trifluoromethyl groups suggest potential as a kinase inhibitor or antimicrobial agent. Future work should explore:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.